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3-(1H-1,2,4-Triazol-1-yl)-2-butanone

Cat. No.: B034968
CAS No.: 106836-80-0
M. Wt: 139.16 g/mol
InChI Key: LFAGOYHWDZARPP-UHFFFAOYSA-N
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Description

Contextualization of the 1,2,4-Triazole (B32235) Heterocycle in Chemical Synthesis and Design

The 1,2,4-triazole is a five-membered aromatic ring system containing three nitrogen atoms and two carbon atoms. mdpi.com This heterocycle is a cornerstone in the design of functional molecules, largely due to its unique electronic properties, metabolic stability, and capacity for hydrogen bonding. mdpi.comnih.gov As a structural unit, the 1,2,4-triazole ring is a key pharmacophore, a feature essential for a molecule's pharmacological activity. researchgate.netresearchgate.net

The broad utility of the 1,2,4-triazole nucleus is demonstrated by its presence in a wide array of therapeutic agents. researchgate.net Its derivatives have been extensively investigated and found to exhibit a remarkable spectrum of biological activities, including:

Antifungal: Triazole-based compounds like fluconazole (B54011) and itraconazole (B105839) are frontline clinical drugs that function by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes. nih.govnih.govmdpi.com

Antibacterial: Researchers have developed numerous 1,2,4-triazole derivatives that show significant activity against various bacterial strains, including resistant pathogens like MRSA. nih.gov

Anticancer: The triazole scaffold is present in several anticancer agents, and ongoing research focuses on synthesizing novel derivatives with enhanced potency against various cancer cell lines. nih.govnih.gov

Antiviral, Anticonvulsant, and Anti-inflammatory: The versatility of the triazole ring has led to its incorporation into molecules designed to treat a wide range of other conditions. researchgate.netbohrium.com

The synthesis of the 1,2,4-triazole ring can be achieved through various established methods, such as the Pellizzari and Einhorn-Brunner reactions, which allow for the creation of diverse substituted derivatives. bohrium.com This synthetic accessibility, combined with its proven biological importance, ensures that the 1,2,4-triazole heterocycle remains a privileged scaffold in contemporary chemical design and drug discovery. researchgate.netnih.gov

The Role of Butanone Scaffolds in Modern Synthetic Strategies

Butanone, also known as methyl ethyl ketone (MEK), is a four-carbon ketone widely utilized in industrial and laboratory settings. fiveable.me Beyond its common application as a solvent, the butanone framework serves as a valuable building block in organic synthesis. ontosight.ai In the context of retrosynthetic analysis, a strategy for planning chemical syntheses, molecular structures are broken down into hypothetical fragments called synthons. numberanalytics.comwikipedia.org The butanone scaffold can provide key electrophilic synthons, as the carbonyl group (C=O) and the adjacent alpha-carbons are reactive sites for forming new carbon-carbon and carbon-heteroatom bonds. fiveable.mepearson.com

The versatility of the butanone structure allows for a variety of chemical transformations, making it a useful starting point for more complex molecules. For instance, condensation reactions involving butanone derivatives are a common strategy for building larger molecular frameworks. ontosight.ai The synthesis of various ketone derivatives, such as α-pyrazole and α-triazole ketones, can be achieved through the oxidative coupling of corresponding enolsilanes, demonstrating a modern approach to functionalizing the ketone core. nih.gov The physical and chemical properties of 2-butanone (B6335102) are well-characterized, providing a solid foundation for its application in synthetic design. cdc.gov

Selected Physicochemical Properties of 2-Butanone
PropertyValue
Molecular FormulaC₄H₈O
Molecular Weight72.11 g/mol
Boiling Point79.6 °C
Melting Point-86.3 °C
Density0.8054 g/cm³ at 20°C
Water Solubility136,000 mg/L at 25°C
Log Kow (Partition Coefficient)0.29

Data sourced from the Toxicological Profile for 2-Butanone. cdc.gov

Overview of Academic Research Trajectories for 3-(1H-1,2,4-Triazol-1-yl)-2-butanone and Related Hybrid Systems

While specific academic literature focusing exclusively on this compound is limited, a significant body of research exists on closely related triazolyl ketone systems. This research demonstrates a clear trajectory toward exploring the synthesis and biological activities of these hybrid molecules, particularly in the fields of agrochemicals and medicine.

The general synthesis of 1,2,4-triazolyl ketones has been achieved through methods such as the oxidation of corresponding benzyl-1,2,4-triazoles. rsc.org Research into these compounds often focuses on evaluating their potential as bioactive agents. For example, numerous studies have investigated the fungicidal properties of novel triazole derivatives, a research line directly inspired by the success of commercial triazole fungicides. nih.govresearchgate.netmdpi.com A recent study detailed the design of 1,2,4-triazole derivatives containing carboxamide fragments that showed potent activity against various phytopathogenic fungi. mdpi.com Another area of active investigation is the anticancer potential of these hybrid systems. A 2021 study reported the synthesis of bile-acid-appended triazolyl aryl ketones that exhibited significant in vitro cytotoxicity against human breast cancer cells. nih.gov

The structural properties of the target compound's isomer, 3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one, and a related compound are summarized below.

Properties of this compound Isomer and a Related Compound
Compound NameCAS NumberMolecular FormulaMolecular Weight
3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one64922-02-7C₇H₁₁N₃O153.185 g/mol
3,3-Dimethyl-1-(1,2,4-triazole-1-yl)-2-butanone58905-32-1C₈H₁₃N₃O167.208 g/mol

Data sourced from chemical supplier databases. matrix-fine-chemicals.comchemicalbook.com

These research trajectories underscore the scientific interest in combining triazole and ketone moieties to generate novel functional molecules. The investigations into their synthesis and bioactivity, particularly as fungicides and anticancer agents, highlight the perceived potential of compounds like this compound and its analogues in applied chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3O B034968 3-(1H-1,2,4-Triazol-1-yl)-2-butanone CAS No. 106836-80-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,2,4-triazol-1-yl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-5(6(2)10)9-4-7-3-8-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAGOYHWDZARPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)N1C=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 1h 1,2,4 Triazol 1 Yl 2 Butanone and Its Core Structural Analogs

Direct Synthetic Routes to 3-(1H-1,2,4-Triazol-1-yl)-2-butanone

Direct routes to this compound involve the formation of a carbon-nitrogen bond between the N1 atom of the 1,2,4-triazole (B32235) ring and the C3 position of a 2-butanone (B6335102) precursor. The success of these methods hinges on the nucleophilic character of the 1,2,4-triazole anion and the availability of suitable electrophilic butanone derivatives.

Strategies for Carbon-Nitrogen Bond Formation in Triazole-Ketone Constructs

The formation of the crucial C-N bond to link the triazole and butanone moieties is typically achieved through two primary strategies: nucleophilic substitution and conjugate addition.

Nucleophilic Substitution (N-Alkylation): This is a classical and widely used method for C-N bond formation. organic-chemistry.org The NH proton of 1H-1,2,4-triazole is acidic (pKa ≈ 10.26) and can be removed by a suitable base (e.g., sodium ethoxide, potassium carbonate, DBU) to generate the triazolate anion. chemicalbook.com This anion is a potent nucleophile and readily reacts with an appropriate alkyl halide in an SN2 reaction. For the synthesis of the target compound, this involves reacting the 1,2,4-triazole anion with a 3-halo-2-butanone. The regioselectivity of this alkylation is a key consideration, as 1,2,4-triazole has multiple nitrogen atoms that can potentially be alkylated. researchgate.netbohrium.com However, reactions with alkyl halides typically favor alkylation at the N1 position, yielding the desired 1-substituted isomer, often with high selectivity (e.g., 90:10 ratio of N1 to N4 isomer). chemicalbook.comresearchgate.net

Conjugate Addition (Michael Addition): An alternative strategy involves the aza-Michael addition of 1,2,4-triazole to an α,β-unsaturated ketone. researchgate.net In this approach, 1,2,4-triazole acts as a nucleophile, adding to the β-carbon of an electron-deficient alkene. For the synthesis of this compound, the Michael acceptor would be 3-buten-2-one (methyl vinyl ketone). This reaction can be performed non-catalytically at elevated temperatures or facilitated by a mild base. researchgate.netnih.gov This method also tends to produce the N1-substituted product regioselectively. researchgate.net

Exploration of Diverse Precursor Chemistry for the Butanone Moiety

The choice of C-N bond formation strategy dictates the required precursor for the butanone part of the molecule.

For Nucleophilic Substitution: The key precursors are 3-halo-2-butanones , such as 3-bromo-2-butanone (B1330396) or 3-chloro-2-butanone. These α-halo ketones are effective electrophiles for the SN2 reaction with the triazolate anion. Their reactivity makes them suitable substrates for constructing the triazole-ketone linkage under relatively mild conditions.

For Conjugate Addition: The required precursor is 3-buten-2-one , also known as methyl vinyl ketone. This α,β-unsaturated ketone serves as the Michael acceptor. The conjugate addition of 1,2,4-triazole to this precursor provides a direct route to the target structure, forming the C-N bond at the β-position and yielding the desired 3-(triazol-1-yl) substituted ketone. researchgate.net

Table 1: Direct Synthetic Strategies for this compound

StrategyTriazole PrecursorButanone PrecursorKey Reaction TypeTypical Conditions
Nucleophilic Substitution1H-1,2,4-Triazole3-Bromo-2-butanone or 3-Chloro-2-butanoneSN2 AlkylationBase (e.g., K2CO3, NaH, DBU) in a polar aprotic solvent (e.g., DMF, Acetonitrile)
Conjugate Addition1H-1,2,4-Triazole3-Buten-2-one (Methyl Vinyl Ketone)Aza-Michael AdditionHeating or base catalysis (e.g., Cs2CO3)

General Approaches to the 1,2,4-Triazole Ring System and its Derivatization

Beyond direct functionalization, a vast array of methods exists to construct the 1,2,4-triazole ring itself. These methods offer pathways to a wide variety of substituted triazoles, which could then be further modified to include the butanone side chain.

Cycloaddition Reactions in 1,2,4-Triazole Synthesis, including [3+2] Cycloadditions

[3+2] Cycloaddition reactions are among the most powerful and versatile methods for constructing five-membered heterocyclic rings like 1,2,4-triazoles. frontiersin.orgresearchgate.net These reactions involve the combination of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile).

Nitrile Ylides and Diazonium Salts: A copper-catalyzed three-component reaction between a nitrile, a diazo compound (which forms a nitrile ylide in situ), and an aryldiazonium salt provides a regioselective route to 1,3,5-trisubstituted 1,2,4-triazoles. isres.org

Nitrile Imines: Generated in situ from hydrazonoyl chlorides, nitrile imines can undergo [3+2] cycloaddition with various partners. Their reaction with organo-cyanamide ions leads to 1,2,4-triazol-3-imines, which can be hydrolyzed to the corresponding triazol-3-ones. organic-chemistry.org

Azomethine Ylides: A photochemical approach involves the reaction of diazoalkanes with azodicarboxylates to form an azomethine ylide intermediate. This intermediate can then undergo a [3+2] dipolar cycloaddition with nitriles to construct the 1,2,4-triazole ring. rsc.org

Catalyst-Controlled Regioselectivity: In the [3+2] cycloaddition of isocyanides with diazonium salts, the choice of metal catalyst can direct the regiochemical outcome. Using an Ag(I) catalyst selectively yields 1,3-disubstituted 1,2,4-triazoles, whereas a Cu(II) catalyst produces the 1,5-disubstituted isomers. isres.org

Oxidative Coupling Reactions for 1,2,4-Triazole Scaffolds

Oxidative cyclization methods provide an alternative pathway to the 1,2,4-triazole core through the formation of C-N and N-N bonds, often using an external oxidant.

Copper-Catalyzed Oxidative Coupling: An efficient one-step synthesis of 1,2,4-triazoles can be achieved through the copper-catalyzed oxidative coupling of amidines and nitriles. acs.org This process uses molecular oxygen (from air) as the terminal oxidant, making it an environmentally benign method that produces water as the only byproduct. acs.orgorganic-chemistry.org

Iodine-Mediated Reactions: Iodine can serve as a catalyst or mediator in oxidative reactions. For instance, the reaction of hydrazones and amines in the presence of iodine under aerobic conditions can produce 1,3,5-trisubstituted 1,2,4-triazoles through a cascade of C-H functionalization and C-N bond formations. isres.org Similarly, an I2-mediated oxidative cyclization of trifluoroacetimidohydrazides using DMF as a carbon source is another effective route. isres.org

Selenium Dioxide-Mediated Cyclization: Fused 1,2,4-triazoles can be synthesized through the oxidative intramolecular cyclization of heterocyclic hydrazones using selenium dioxide (SeO2) as the oxidant. nih.gov

Table 2: General Synthetic Approaches to the 1,2,4-Triazole Ring

MethodKey PrecursorsCatalyst/ReagentKey Features
[3+2] CycloadditionNitrile Ylides, Diazonium Salts, Isocyanides, Nitrile IminesCu(I/II), Ag(I), or metal-freeHigh versatility and control over substitution patterns. frontiersin.orgisres.org
Oxidative CouplingAmidines, Nitriles, Hydrazones, AminesCu-catalyst/O2, I2, SeO2Forms C-N and N-N bonds in one pot; often uses air as the oxidant. acs.orgnih.gov
Einhorn–Brunner ReactionHydrazines, DiacylaminesWeak acidClassic condensation method for triazole synthesis. scispace.com
Pellizzari ReactionAmides, Acyl hydrazidesHeatThermal condensation to form symmetrically substituted triazoles. scispace.com

Nucleophilic Substitution and Conjugate Addition Strategies

Once the 1,2,4-triazole ring is formed, it can be derivatized using nucleophilic substitution and conjugate addition reactions, as discussed in the context of direct synthesis (Section 2.1.1). The triazole ring itself possesses a dual chemical nature. nih.gov The nitrogen atoms, being electron-rich, are susceptible to electrophilic attack (such as protonation and alkylation). chemicalbook.com Conversely, the carbon atoms (C3 and C5) are electron-deficient due to their proximity to two electronegative nitrogen atoms, making them susceptible to attack by strong nucleophiles under certain conditions. chemicalbook.comnih.gov

The most common derivatization strategy involves using the triazole nitrogen as a nucleophile. As previously detailed, N-alkylation with alkyl halides and Michael addition to electron-poor alkenes are highly effective methods for attaching side chains, including the butanone moiety, to the N1 position of the triazole ring. chemicalbook.comresearchgate.net

Stereoselective and Asymmetric Synthetic Protocols for this compound Derivatives

The creation of chiral centers with high stereocontrol is a critical challenge in modern organic synthesis, particularly for developing enantiomerically pure pharmaceutical agents. For derivatives of this compound, where the carbon atom bearing the triazole ring is a stereocenter, stereoselective and asymmetric methods are paramount.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For chiral triazole-butanone derivatives, this involves creating the stereocenter at the carbon adjacent to the carbonyl group with a specific three-dimensional orientation. While direct enantioselective pathways for the exact this compound are not extensively detailed in dedicated literature, principles from related asymmetric syntheses of chiral triazoles can be applied.

A key strategy involves the asymmetric addition of a nucleophile to a prochiral substrate. For instance, the conjugate addition of 1H-1,2,4-triazole to a chiral α,β-unsaturated ketone precursor, catalyzed by a chiral catalyst, can establish the desired stereocenter. Organocatalysis, employing chiral amines or Brønsted acids, has emerged as a powerful tool for such transformations, offering a metal-free alternative to traditional methods. nih.gov The reaction of an enolate derived from 2-butanone with a chiral triazolylating agent is another potential pathway.

Research into the catalytic asymmetric synthesis of atropisomeric N-aryl 1,2,4-triazoles has shown that chiral phosphoric acids can effectively induce chirality in cyclodehydration reactions, achieving high enantiomeric ratios (up to 91:9 er). scielo.br This highlights the potential of chiral catalysts to control stereochemistry in the formation of the triazole ring itself or in its attachment to the butanone backbone.

Asymmetric catalysis and the use of chiral auxiliaries are two cornerstone strategies for achieving enantioselectivity. wikipedia.org

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed. For the synthesis of chiral triazole-butanone derivatives, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, could be attached to the butanone precursor. wikipedia.orgnih.govresearchgate.net The diastereoselective alkylation of the resulting enolate with a triazole-containing electrophile would establish the stereocenter. The steric hindrance provided by the auxiliary directs the incoming electrophile to one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary yields the enantiomerically enriched triazole-butanone derivative. Pseudoephenamine has been noted as a particularly effective chiral auxiliary, providing high diastereoselectivity in alkylation reactions, especially in the formation of quaternary carbon centers. nih.gov

Asymmetric Catalysis: This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of triazole synthesis, various catalytic systems have been developed.

Organocatalysis: Chiral Brønsted acids, such as chiral phosphoric acids, have been successfully used to catalyze the asymmetric synthesis of atropisomeric N-aryl 1,2,4-triazoles. nih.gov These catalysts function by activating the substrates through hydrogen bonding, creating a chiral environment that dictates the stereochemical outcome of the reaction.

Transition Metal Catalysis: Chiral transition metal complexes are widely used in asymmetric synthesis. For example, new chiral bis-1,2,4-triazolium salts have been developed as precursors for rhodium(I) biscarbene complex catalysts. rsc.org These have been applied in asymmetric hydrogenation reactions, demonstrating the potential of chiral triazole-based ligands in metal-catalyzed enantioselective transformations. rsc.org Similarly, chiral triazole-oxazoline ligands have been used in palladium-catalyzed asymmetric 1,4-addition reactions, where modifications to the ligand structure can even lead to a switch in enantioselectivity (enantiodivergence). bohrium.com

Table 1: Comparison of Asymmetric Synthesis Strategies

StrategyPrincipleAdvantagesConsiderations
Chiral AuxiliariesTemporary incorporation of a chiral group to direct a diastereoselective reaction. wikipedia.orgOften provides high diastereoselectivity and predictable outcomes. The auxiliary can sometimes be recovered. wikipedia.orgRequires additional steps for attachment and removal of the auxiliary, which can lower overall yield. Stoichiometric amounts of the auxiliary are needed.
Asymmetric CatalysisUse of a substoichiometric amount of a chiral catalyst to generate a large amount of chiral product.High atom economy and efficiency. A small amount of catalyst can produce large quantities of product.Catalyst development can be complex and expensive. Reaction optimization is often required to achieve high enantioselectivity.

Sustainable and Green Chemistry Methodologies in the Synthesis of Triazole-Butanones

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of heterocyclic compounds like triazoles.

The choice of solvent is a key factor in the environmental impact of a chemical process. Traditional syntheses often rely on volatile organic compounds (VOCs), which pose environmental and health risks.

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an ideal green medium for organic reactions. The synthesis of novel 3-substituted-4-amino-5-mercapto-1,2,4-triazole derivatives has been successfully carried out using water as the solvent. nih.gov Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles have also been performed in water, sometimes allowing for the recycling of the catalyst and solvent. consensus.app

Glycerol: This biodegradable, non-toxic solvent with a high boiling point and low vapor pressure is a byproduct of biodiesel production. It has been used as a green solvent for the efficient one-pot, three-component synthesis of 1,4-disubstituted 1,2,3-triazoles. consensus.app

Deep Eutectic Solvents (DES): These are mixtures of compounds that have a much lower melting point than their individual components. They are often biodegradable, non-toxic, and can be derived from renewable resources. A novel Cu(II)-acidic deep eutectic solvent has been developed for the synthesis of 1,4-disubstituted 1,2,3-triazoles, acting as both the catalyst and the solvent. consensus.app This system is stable and can be reused multiple times. consensus.app

Cyrene™: Derived from cellulose, Cyrene™ is a biodegradable and non-toxic alternative to hazardous solvents like DMF and DMSO. It has been successfully employed for the synthesis of 1,2,3-triazoles, with the significant advantage that the product can often be isolated by simple precipitation in water, avoiding the need for solvent-intensive extractions and chromatography. nih.gov

Alternative energy sources are a cornerstone of green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption.

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, which can dramatically accelerate reaction rates. nih.gov The synthesis of various 1,2,4-triazole derivatives has been achieved in minutes with high yields using microwave assistance, compared to hours required for conventional heating. scielo.org.zanih.gov This technique is noted for its efficiency and alignment with green chemistry principles. nih.govresearchgate.net

Electrochemical Synthesis: Electro-organic synthesis uses electricity to drive chemical reactions, often eliminating the need for chemical oxidants or reductants and metal catalysts. rsc.orgrsc.org This method is considered environmentally friendly and has been successfully applied to the synthesis of 1,2,4-triazole-fused heterocycles in an atom- and step-economical one-pot process. rsc.org The electrochemical synthesis of 1,2,4-triazoles from hydrazones and benzylamines has also been reported, using inexpensive stainless steel as the anode under mild conditions. nih.gov These processes avoid hazardous reagents and represent a significant advancement in sustainable synthesis. rsc.orgnih.gov

Table 2: Green and Sustainable Synthetic Methods for Triazoles

MethodKey FeaturesGreen Chemistry AdvantagesReference Example
Benign SolventsUse of water, glycerol, or deep eutectic solvents instead of VOCs. consensus.appReduces toxicity, improves safety, often uses renewable resources, and can simplify product isolation. nih.govSynthesis of 1,2,3-triazoles in Cyrene™, allowing product isolation by water precipitation. nih.gov
Microwave-AssistedRapid and efficient heating using microwave irradiation. nih.govDrastically reduced reaction times, often higher yields, and lower energy consumption compared to conventional heating. scielo.org.zanih.govOne-pot synthesis of 1,3,5-trisubstituted-1,2,4-triazoles completed in one minute. nih.gov
ElectrochemicalUses electricity to drive reactions, avoiding chemical reagents. nih.govAvoids toxic and hazardous oxidants/reductants, often metal-free, high atom economy, and mild reaction conditions. rsc.orgReagent-free intramolecular dehydrogenative C–N cross-coupling to form 1,2,4-triazolo[4,3-a]pyridines. rsc.org

Catalyst design is crucial for developing sustainable chemical processes. The focus is on creating highly efficient, selective, and recyclable catalysts that operate under mild conditions.

Heterogeneous and Recyclable Catalysts: Immobilizing a catalyst on a solid support allows for easy separation from the reaction mixture and subsequent reuse, which is both economically and environmentally beneficial. Copper nanoparticles and copper complexes supported on materials like MCM-41 have been used as recyclable catalysts for triazole synthesis. isres.org

Metal-Free Catalysis: The use of organocatalysts, such as the chiral phosphoric acids mentioned earlier, avoids the environmental and toxicity issues associated with heavy metals. nih.gov

Photocatalysis: Visible-light-mediated reactions represent a green strategy that uses light as a clean energy source. A one-pot synthesis of 3-amino- scielo.brrsc.orgrsc.org-triazolo[4,3-a]pyridine derivatives has been developed using an organic photocatalyst (Rhodamine 6G) under visible light irradiation, eliminating the need for metal catalysts and harsh conditions. acs.org This approach aligns with green chemistry principles and has been successfully scaled up to the gram level. acs.org

The development of these advanced synthetic protocols provides more efficient and environmentally responsible pathways to access this compound and its structurally diverse analogs, paving the way for the sustainable production of these important chemical entities.

Comprehensive Spectroscopic and Solid State Structural Elucidation of 3 1h 1,2,4 Triazol 1 Yl 2 Butanone and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Dynamics

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

One-Dimensional (¹H, ¹³C) NMR for Chemical Shift and Coupling Constant Analysis

One-dimensional NMR spectra are fundamental for identifying the types of protons and carbons present in a molecule.

¹H NMR: The proton NMR spectrum of 3-(1H-1,2,4-triazol-1-yl)-2-butanone is expected to show distinct signals for the triazole ring protons and the butanone moiety. The two protons on the triazole ring would appear as singlets in the aromatic region. The butanone chain would exhibit a methine (CH) proton adjacent to the triazole ring, a methyl (CH₃) group adjacent to this methine, and another methyl group attached to the carbonyl carbon. The methine proton would likely appear as a quartet due to coupling with the adjacent methyl protons, which in turn would appear as a doublet. The methyl group of the acetyl moiety would be a singlet.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. Distinct signals would be expected for the two carbons of the triazole ring, the carbonyl carbon of the ketone, the methine carbon attached to the triazole ring, and the two methyl carbons. The chemical shifts of these carbons provide insight into their electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Triazole CH ~8.0-8.5 ~145-155
Triazole CH ~8.5-9.0 ~140-150
Methine CH ~5.0-5.5 ~60-70
Acetyl CH₃ ~2.2-2.5 ~25-35
Methyl CH₃ ~1.5-1.8 ~15-25

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC) for Connectivity and Stereochemical Confirmation

2D NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, a cross-peak between the methine proton and the adjacent methyl protons would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the butanone fragment to the triazole ring, for example, by observing a correlation between the methine proton and the triazole carbons.

In Situ NMR Spectroscopy for Reaction Monitoring and Transient Species Identification

In situ NMR spectroscopy is a powerful tool for studying reaction mechanisms and kinetics in real-time. This technique could be employed to monitor the synthesis of this compound, for instance, in the reaction between 1H-1,2,4-triazole and 3-bromo-2-butanone (B1330396). By acquiring NMR spectra at regular intervals, the consumption of reactants and the formation of the product and any intermediates can be tracked, providing valuable mechanistic insights. The use of benchtop NMR systems has made real-time monitoring of such cycloaddition reactions more accessible. rsc.orgchemicalbook.com

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy provides information about the functional groups present in a molecule.

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands. A strong band around 1710-1730 cm⁻¹ would be indicative of the C=O stretching of the ketone. C-H stretching vibrations for the aromatic triazole ring and the aliphatic butanone chain would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=N and N-N stretching vibrations of the triazole ring would likely be observed in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. It can be particularly useful for identifying symmetric vibrations and can be used in situ to monitor reaction progress by observing changes in characteristic bands, such as the disappearance of reactant peaks and the appearance of product peaks. mdpi.com

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Predicted Frequency Range (cm⁻¹)
C=O (Ketone) 1710 - 1730
C-H (Aromatic) 3000 - 3100
C-H (Aliphatic) 2850 - 3000
C=N / C=C (Triazole) 1400 - 1600

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₆H₉N₃O), the expected molecular weight is approximately 139.16 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. The fragmentation pattern would likely involve the cleavage of the bond between the triazole ring and the butanone chain, as well as fragmentation of the butanone moiety itself.

X-ray Crystallography for Absolute Structure and Polymorphism Studies

Table 3: List of Compounds Mentioned

Compound Name
This compound
1H-1,2,4-triazole
3-bromo-2-butanone

Single-Crystal X-ray Diffraction of this compound and Related Compounds

These analogous structures reveal that the triazole and phenyl (or substituted phenyl) rings are typically oriented nearly perpendicular to each other. researchgate.netresearchgate.net For instance, in the case of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone, the dihedral angle between the triazole and phenyl rings is 88.72 (4)°. researchgate.net Similarly, for 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, the dihedral angle between the planes of the triazole and benzene rings is 81.7 (1)°. researchgate.net The central ethanone fragment is nearly planar with the phenyl group in this methoxy-substituted analog. researchgate.net This orthogonal arrangement minimizes steric hindrance and is a common conformational feature in this class of compounds. The crystallographic data for these analogs are summarized in the table below.

Table 1: Crystallographic Data for 1,2,4-Triazole (B32235) Analogs

Parameter 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone researchgate.net 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone researchgate.net
Chemical Formula C₁₀H₉N₃O C₁₁H₁₁N₃O₂
Formula Weight 187.20 217.23
Crystal System Monoclinic Monoclinic
Space Group P2₁/c C2/c
a (Å) 11.2392 (4) 23.409 (3)
b (Å) 8.8752 (3) 4.8347 (7)
c (Å) 9.3800 (3) 20.607 (2)
**β (°) ** 100.323 (1) 116.275 (8)
**V (ų) ** 920.89 (6) 2091.2 (5)
Z 4 8

| Temperature (K) | 120 | 173 |

Crystallographic Analysis of Polymorphic Forms and Co-crystals

Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical area of study in pharmaceuticals. ijmtlm.orgijmtlm.org Different polymorphs of the same compound can exhibit varying physical properties, including solubility, melting point, and stability, which can significantly impact its performance. ijmtlm.orgijmtlm.org Many 1,2,4-triazole derivatives, particularly those used as antifungal agents like fluconazole (B54011) and itraconazole (B105839), are known to exhibit polymorphism. ijmtlm.orgnih.gov In contrast, the related compound voriconazole has only one known polymorphic form. nih.govacs.org

The formation of co-crystals, which are crystalline structures composed of two or more different molecules in the same lattice, is another strategy employed to modify the physicochemical properties of active pharmaceutical ingredients. acs.orgnih.gov For azole antifungal agents, cocrystallization has been explored to improve solubility and dissolution rates. nih.gov For example, new halogen-bonded co-crystals of azole antifungals with 1,4-diiodotetrafluorobenzene have been synthesized and characterized. nih.govacs.org These studies utilize techniques such as Powder X-ray Diffraction (PXRD) to identify the formation of new crystalline phases distinct from the starting materials. nih.govacs.org While specific studies on the polymorphic forms or co-crystals of this compound were not identified, the prevalence of these phenomena in structurally similar azole compounds highlights the importance of such investigations for any potential application.

Analysis of Intermolecular Interactions and Packing Arrangements in Crystal Structures

The packing of molecules within a crystal lattice is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is key to explaining the stability and physical properties of the crystalline solid. X-ray crystallography provides precise data to identify and characterize these interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. ijmtlm.org

Table 2: Common Intermolecular Interactions in 1,2,4-Triazole Analog Crystal Structures

Interaction Type Description Example Compound(s)
C—H···N Hydrogen Bond A weak hydrogen bond between a carbon-bound hydrogen and a nitrogen atom. 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone researchgate.net, 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone researchgate.net
C—H···O Hydrogen Bond A weak hydrogen bond between a carbon-bound hydrogen and an oxygen atom. 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone researchgate.net
π–π Stacking An attractive, noncovalent interaction between aromatic rings. 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone researchgate.net
Halogen Bonding A noncovalent interaction involving a halogen atom as an electrophilic species. Voriconazole co-crystals acs.org

| O—H···N Hydrogen Bond | A classical hydrogen bond between a hydroxyl group and a nitrogen atom. | Voriconazole co-crystals acs.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations

UV-Vis spectroscopy is a valuable tool for investigating the electronic structure of molecules containing chromophores. The 1,2,4-triazole ring contains nitrogen atoms with lone pairs of electrons and a system of π-electrons, making it UV-active. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. These transitions, typically n → π* (promotion of a non-bonding electron to an anti-bonding π orbital) and π → π* (promotion of a π-bonding electron to an anti-bonding π orbital), provide information about the electronic environment of the molecule.

Detailed spectroscopic studies on parent 1,2,4-triazoles have been conducted using vacuum ultraviolet (VUV) absorption and ultraviolet photoelectron spectroscopy. nih.govazregents.edu These fundamental studies help in the interpretation of the electronic spectra of more complex derivatives. The analysis of 1H-1,2,4-triazole reveals a complex absorption profile, with an unusual absorption plateau observed in the 6-7 eV range, which is interpreted in terms of nearly degenerate ionization energies. nih.govazregents.edu For substituted 1,2,4-triazoles, UV-Vis spectroscopy, often combined with computational methods, can be used to study phenomena such as tautomerism in solution, as the different tautomers may exhibit distinct absorption maxima. researchgate.net The spectrum of this compound would be expected to show characteristic absorptions corresponding to the electronic transitions within the triazole ring, potentially modulated by the electronic influence of the butanone substituent.

Elemental Analysis and Chromatographic Purity Assessment (e.g., HPLC, GC)

The confirmation of a compound's molecular formula and the assessment of its purity are fundamental requirements in chemical synthesis and characterization. Elemental analysis provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. These experimentally determined values are compared against the calculated theoretical percentages for the proposed molecular formula, C₆H₉N₃O for this compound. A close correlation between the found and calculated values serves as strong evidence for the compound's elemental composition. urfu.rucardiff.ac.uk

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable for determining the purity of a substance. These methods separate the main compound from any impurities, starting materials, or by-products. For a compound like this compound, a reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The purity is typically determined by integrating the area of the peak corresponding to the main compound and expressing it as a percentage of the total area of all detected peaks. GC is also suitable for volatile and thermally stable compounds, providing an alternative or complementary method for purity assessment.

Table 3: Representative Elemental Analysis Data for a 1,2,4-Triazole Derivative (C₂₀H₂₀N₆OS) cardiff.ac.uk

Element Calculated (%) Found (%)
Carbon (C) 61.21 61.47
Hydrogen (H) 5.14 5.42

| Nitrogen (N) | 21.41 | 21.66 |

An in-depth analysis of this compound through advanced computational chemistry provides profound insights into its molecular characteristics and reactivity. These theoretical investigations are crucial for understanding the compound's behavior at a subatomic level, guiding further experimental work and application development.

Chemical Reactivity and Derivatization Strategies for 3 1h 1,2,4 Triazol 1 Yl 2 Butanone

Modifications at the Butanone Carbonyl and Alkyl Chains

The butanone moiety offers a rich platform for chemical transformations, primarily centered around the electrophilic carbonyl carbon and the adjacent acidic α-hydrogens.

The carbonyl group of 3-(1H-1,2,4-Triazol-1-yl)-2-butanone is a prime site for nucleophilic attack. libretexts.orgmasterorganicchemistry.comlibretexts.org A wide range of nucleophiles can add to the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is typically protonated to yield an alcohol. libretexts.org This fundamental reaction opens pathways to numerous derivatives. For instance, reaction with hydrogen cyanide produces a cyanohydrin, which can be further hydrolyzed to an α-hydroxy carboxylic acid or reduced to an amino alcohol.

The presence of α-hydrogens on the butanone chain (at C1 and C3) allows for the formation of enolates under basic conditions. These enolates can act as nucleophiles in various condensation reactions. The aldol (B89426) condensation, for example, involves the reaction of the enolate with an aldehyde or another ketone. mdpi.comnih.gov The reaction of this compound with an aldehyde like benzaldehyde, under basic conditions, would be expected to form a β-hydroxy ketone, which may subsequently dehydrate to yield an α,β-unsaturated ketone. The regioselectivity of enolate formation can be controlled by the reaction conditions; kinetic control (using a strong, hindered base like lithium diisopropylamide at low temperature) would favor deprotonation at the less-hindered C1 methyl group, while thermodynamic control (using a weaker base at higher temperature) could favor deprotonation at the C3 methine position.

Condensation with primary or secondary amines can lead to the formation of imines (Schiff bases) or enamines, respectively. These reactions are typically catalyzed by acid and involve the elimination of water.

Table 1: Potential Nucleophilic Addition and Condensation Products

ReactantReaction TypePotential Product Class
HCNNucleophilic AdditionCyanohydrin
R'OH (acid catalyst)Nucleophilic AdditionHemiacetal/Acetal
R'NH₂ (acid catalyst)CondensationImine (Schiff Base)
R'₂NH (acid catalyst)CondensationEnamine
R'CHO (base catalyst)Aldol Condensationβ-Hydroxy Ketone

The reduction of the ketone functionality in this compound to a secondary alcohol, 3-(1H-1,2,4-triazol-1-yl)-2-butanol, is a common transformation. This reaction creates a new stereocenter at the C2 position. The use of achiral reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will typically result in a racemic mixture of the (R) and (S) enantiomers.

However, significant advancements in asymmetric synthesis allow for the stereoselective reduction of ketones. wikipedia.org This can be achieved using chiral reducing agents, such as those derived from chiral boranes (e.g., Alpine borane), or through catalytic asymmetric hydrogenation. wikipedia.org Catalytic methods often employ transition metal catalysts (like Ruthenium, Rhodium, or Iridium) complexed with chiral ligands (e.g., BINAP). wordpress.com These methods can provide high enantiomeric excess (ee) of one enantiomer over the other. organic-chemistry.org Biocatalytic reductions, using enzymes like ketoreductases or whole-cell systems such as carrots or yeast, are also powerful tools for achieving high stereoselectivity in ketone reductions. nih.gov

Oxidation of the butanone moiety is less straightforward. While ketones are generally resistant to oxidation without C-C bond cleavage, the Baeyer-Villiger oxidation offers a pathway to convert ketones into esters using peroxyacids (e.g., m-CPBA) or peroxides. wikipedia.orgnih.govsigmaaldrich.comorganic-chemistry.orglibretexts.org The reaction's regioselectivity is predictable based on the migratory aptitude of the groups attached to the carbonyl carbon. The order of preference for migration is generally tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org For this compound, the two groups are methyl and sec-butyl (specifically, the 1-(triazol-1-yl)ethyl group). Based on the established migratory aptitudes, the sec-butyl group would be expected to migrate preferentially, yielding ethyl 1-(1H-1,2,4-triazol-1-yl)ethanoate.

Functionalization of the 1,2,4-Triazole (B32235) Heterocycle

The 1,2,4-triazole ring is an aromatic heterocycle with distinct reactive sites that allow for its functionalization. ijsr.net

The carbon atoms (C3 and C5) of the 1,2,4-triazole ring are electron-deficient due to the adjacent electronegative nitrogen atoms, making them susceptible to nucleophilic substitution, particularly if a good leaving group is present. chemicalbook.com For example, a bromo-substituted triazole can undergo nucleophilic displacement of the bromide by various nucleophiles. researchgate.net Synthesizing a halogenated precursor of this compound would open up possibilities for introducing a wide range of functional groups at the C3 or C5 positions, such as amino, azido, or alkoxy groups.

Electrophilic substitution, on the other hand, occurs at the ring's nitrogen atoms due to their higher electron density. chemicalbook.com

While the title compound is already N1-substituted, understanding the N-alkylation and N-acylation of the parent 1,2,4-triazole is key to its synthesis and the synthesis of its isomers. The alkylation of an unsubstituted 1,2,4-triazole can occur at the N1 or N4 positions. The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the base used, and the solvent. researchgate.net Generally, alkylation under basic conditions that favor the formation of the triazole anion can lead to a mixture of N1 and N4 substituted products. researchgate.net For instance, some studies have shown that using DBU as a base can lead to a 90:10 ratio of N1 to N4 isomers. researchgate.net

Further alkylation or acylation of this compound at one of the remaining ring nitrogens (N2 or N4) would lead to the formation of a cationic triazolium salt.

Acylation of 1,2,4-triazoles with acyl chlorides or anhydrides typically occurs at the nitrogen atoms. Similar to alkylation, controlling the regioselectivity can be a challenge, and the reaction can yield mixtures of N1- and N4-acylated products. Microwave-assisted N-acylation has been reported as an efficient method for synthesizing substituted triazoles. researchgate.net

Table 2: Regioselectivity in Alkylation of 1,2,4-Triazoles

ConditionsFavored ProductReference
Alkyl halides, DBU, THFN1-substituted (approx. 90%) researchgate.net
Aza-Michael addition, DBU or alkali saltN1-substituted (regioselective) researchgate.net
Dibromoalkanes, K₂CO₃, AcetoneN2-substituted isomers often preferred nih.govnih.gov

Interconversion Between Triazole Tautomers and Isomers

Unsubstituted 1,2,4-triazole can exist in two tautomeric forms: the 1H- and the 4H-tautomer, which are in rapid equilibrium. ijsr.netchemicalbook.com The 1H-tautomer is generally considered more stable. ijsr.net For substituted 1,2,4-triazoles, a third tautomer, the 2H-form, is also possible, though often less stable. researchgate.net

In the case of this compound, the butanone substituent is covalently bonded to the N1 position, thus "locking" the molecule into the 1H tautomeric form. However, the synthesis of this compound from 1,2,4-triazole and a suitable alkylating agent (e.g., 3-halo-2-butanone) can lead to the formation of the isomeric product, 4-(1H-1,2,4-triazol-4-yl)-2-butanone. The separation of these isomers can be challenging, and the reaction conditions must be carefully optimized to favor the desired N1-substitution.

While the N1-substitution prevents tautomeric shifts of a proton between the ring nitrogens, the remaining N2 and N4 atoms retain their basic and nucleophilic character. Protonation, for instance, is expected to occur preferentially at the N4 position. chemicalbook.com

Kinetics and Mechanistic Aspects of Derivatization Reactions

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Synthetic Utility of 3 1h 1,2,4 Triazol 1 Yl 2 Butanone in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate for Value-Added Chemicals

3-(1H-1,2,4-Triazol-1-yl)-2-butanone and its closely related analogues, such as 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone, serve as pivotal intermediates in the synthesis of a variety of value-added chemicals, particularly in the pharmaceutical industry. The 1,2,4-triazole (B32235) moiety is a well-established pharmacophore found in a multitude of approved drugs, especially in the class of azole antifungal agents. These compounds function by inhibiting the fungal lanosterol (B1674476) 14α-demethylase, an essential enzyme in the biosynthesis of ergosterol, a critical component of the fungal cell membrane.

The butanone side chain of the title compound offers a reactive handle for a range of chemical transformations. For instance, it can undergo reactions at the α-carbon or the ketone carbonyl group to build more complex molecular architectures. A primary application of this intermediate is in the construction of antifungal agents where the butanone fragment is elaborated to form the core structure of the final active pharmaceutical ingredient. For example, derivatives of this compound are used to synthesize complex triazole antifungals that feature a substituted butanol side chain, which is crucial for their biological activity. The synthesis of these value-added pharmaceuticals often involves a multi-step sequence where the butanone derivative is a key starting material, highlighting its importance in medicinal chemistry.

Scaffold for the Construction of Structurally Complex Heterocyclic Compounds

The inherent structure of this compound, containing both a ketone and a triazole ring, makes it an ideal scaffold for the synthesis of more elaborate and structurally complex heterocyclic compounds. The 1,2,4-triazole ring itself is a stable aromatic system that can be further functionalized, while the butanone portion provides a site for cyclization and condensation reactions.

Organic chemists have widely utilized α-triazolyl ketones as precursors for a variety of heterocyclic systems. For example, the ketone functionality can react with binucleophilic reagents to form new rings. Condensation with hydrazines can lead to the formation of pyridazine (B1198779) or pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) could yield isoxazoles. Furthermore, the α-protons to the carbonyl group are acidic and can be deprotonated to form an enolate, which can then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity allows for the annulation of additional rings onto the butanone framework, leading to fused or spirocyclic heterocyclic systems. The synthesis of molecules containing multiple heterocyclic moieties, such as triazolyl-thiazoles or triazolyl-quinoxalines, often proceeds through intermediates derived from α-triazolyl ketones. This demonstrates the role of this compound as a foundational element for building molecular diversity in drug discovery and materials science.

Precursor in the Stereoselective Synthesis of Chiral Building Blocks

The prochiral nature of the ketone group in this compound makes it a valuable precursor for the stereoselective synthesis of chiral building blocks. Asymmetric reduction of the carbonyl group can lead to the formation of chiral secondary alcohols, which are important synthons for the synthesis of enantiomerically pure pharmaceuticals. The resulting chiral 1-(1H-1,2,4-triazol-1-yl)-2-butanol derivatives are particularly significant in the development of modern azole antifungal drugs, where specific stereoisomers often exhibit superior efficacy and reduced side effects.

The enantioselective reduction of ketones is a well-developed field in organic synthesis, with numerous methods available, including the use of chiral catalysts. nih.gov Transition metal complexes with chiral ligands, such as those based on ruthenium and rhodium, are highly effective for asymmetric transfer hydrogenation, affording optically active alcohols with high enantiomeric excess (ee). nih.gov Biocatalysis, using enzymes like alcohol dehydrogenases, also presents a green and highly selective alternative for the reduction of prochiral ketones.

While specific studies on the asymmetric reduction of this compound are not extensively documented in publicly available literature, the general success of these methods on analogous aryl ketones suggests a high potential for its application. The data below illustrates typical outcomes for the asymmetric reduction of aromatic ketones, which serve as a model for the expected reactivity of the title compound.

SubstrateCatalyst/ReagentProductYield (%)Enantiomeric Excess (ee, %)
Aromatic KetoneChiral Ru(II) ComplexChiral Secondary Alcohol>95up to 97
Aryl KetoneChiral Rh(I) ComplexChiral Secondary AlcoholHighup to 97
Prochiral KetoneOxazaborolidine/BoraneChiral Secondary AlcoholHighHigh
1,4-Diphenylbutane-1,4-dioneE. coli/RasADH (Alcohol Dehydrogenase)(1R,4R)-1,4-Diphenylbutane-1,4-diol82>99

The successful application of these methods would provide access to enantiopure 3-(1H-1,2,4-triazol-1-yl)-2-butanol, a valuable chiral building block for further synthetic elaborations.

Application in the Design and Development of New Chemical Reagents and Catalysts

The unique combination of a triazole ring and a ketone functional group in this compound suggests its potential for the development of novel chemical reagents and catalysts. The triazole moiety, with its three nitrogen atoms, can act as a ligand for metal coordination, while the ketone can be transformed into various other functional groups that could participate in catalysis or act as a reactive site in a chemical reagent.

For instance, the ketone could be converted into an oxime or a hydrazone, which are known to coordinate to metal centers and have been used in the development of catalysts for various organic transformations. Furthermore, the triazole ring can be N-alkylated or N-arylated to modulate its electronic and steric properties, which could in turn influence the catalytic activity of a metal complex derived from it.

While the direct application of this compound as a catalyst or reagent is not yet widely reported, its structure is reminiscent of ligands used in asymmetric synthesis. Chiral ligands derived from the reduction of the ketone, as discussed in the previous section, could be employed in transition metal-catalyzed reactions. The resulting chiral amino alcohols could be transformed into chiral diphosphine or diamine ligands, which are highly valuable in asymmetric catalysis. The development of such applications remains an active area of research, with the potential to yield novel and efficient catalytic systems.

Exploration in Coordination Chemistry for Novel Materials (e.g., Coordination Polymers)

The field of coordination chemistry has seen a surge of interest in the use of nitrogen-containing heterocyclic compounds as ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). The 1,2,4-triazole ring is a particularly attractive building block in this context due to its ability to act as a bridging ligand, connecting multiple metal centers to form extended one-, two-, or three-dimensional networks. rsc.org

The nitrogen atoms of the triazole ring in this compound can coordinate to a variety of metal ions. The ketone's oxygen atom could also potentially participate in coordination, making the molecule a bidentate ligand. The specific coordination mode would depend on the metal ion, the reaction conditions, and the presence of other co-ligands. The use of triazole derivatives as ligands has led to the synthesis of coordination polymers with interesting magnetic, luminescent, and porous properties. For example, complexes of transition metals with 2-(1H-1,2,4-triazol-3-yl)pyridine have been synthesized and characterized, demonstrating the versatility of the triazole core in forming coordination compounds. rsc.org

The butanone side chain in the title compound could also influence the resulting structure of a coordination polymer. It could introduce steric bulk, affecting the packing of the polymer chains, or it could participate in intermolecular interactions, such as hydrogen bonding, which can further stabilize the network. While specific examples of coordination polymers derived from this compound are not prevalent in the literature, the extensive research on related triazole ligands strongly suggests its potential as a valuable component in the design and synthesis of novel coordination materials. nih.govmdpi.comresearchgate.netnih.govresearchgate.net

Future Research Directions and Emerging Methodologies for 3 1h 1,2,4 Triazol 1 Yl 2 Butanone Chemistry

Development of Highly Efficient and Atom-Economical Synthetic Protocols

The pursuit of green and sustainable chemistry has put a spotlight on the development of synthetic protocols that are both highly efficient and atom-economical. For 3-(1H-1,2,4-Triazol-1-yl)-2-butanone and its derivatives, future research is increasingly focused on minimizing waste and maximizing the incorporation of all starting materials into the final product.

Recent trends in the synthesis of 1,2,4-triazoles emphasize catalyst-free and metal-free approaches. For instance, a catalyst-free method for synthesizing functionalized 1,2,4-triazoles has been reported, proceeding through a ring-opening and intramolecular cyclization of arylidene thiazolone with aryl/alkyl-hydrazine. rsc.org This strategy offers a mild and environmentally friendly alternative to traditional metal-catalyzed reactions. rsc.org Such methodologies, if adapted for this compound, could significantly reduce the environmental footprint of its production.

Furthermore, the use of microwave irradiation in the absence of a catalyst presents another avenue for efficient synthesis. This method has been shown to produce substituted 1,2,4-triazoles from hydrazines and formamide (B127407) with short reaction times and excellent yields. researchgate.net The principles of atom economy are also being advanced through multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more reactants. A one-pot, three-component synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines under oxidative conditions exemplifies this approach. organic-chemistry.org

Synthetic ApproachKey FeaturesPotential Advantages for this compound Synthesis
Catalyst-Free Ring Opening/Cyclization Utilizes arylidene thiazolone and hydrazines; mild conditions. rsc.orgReduced metal contamination, simplified purification, lower environmental impact.
Microwave-Assisted Synthesis Catalyst-free, rapid heating, short reaction times. researchgate.netIncreased reaction rates, higher yields, energy efficiency.
Multicomponent Reactions One-pot synthesis from multiple starting materials. organic-chemistry.orgIncreased molecular complexity in a single step, reduced waste, improved efficiency.
Metal-Free Oxidative Cyclization Employs iodine as a catalyst for C-H functionalization and C-N bond formation. organic-chemistry.orgAvoidance of heavy metal catalysts, milder reaction conditions.

Integration of Machine Learning and AI in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, offering the ability to predict reaction outcomes, design novel molecules, and optimize synthetic routes. For this compound, these technologies hold the promise of accelerating the discovery of new derivatives with tailored properties.

Machine learning models, particularly artificial neural networks (ANN), are being developed to predict the biological activity and toxicity of 1,2,4-triazole (B32235) derivatives with high accuracy. espublisher.comnih.gov For example, Quantitative Structure-Toxicity Relationship (QSTR) models can forecast the acute toxicity of new 1,2,4-triazole compounds, guiding the synthesis of safer molecules. nih.gov By training these models on large datasets of known triazole derivatives, researchers can identify key structural features that influence their properties. espublisher.com This predictive power can be harnessed to design novel triazole-butanone derivatives with enhanced biological activity or improved safety profiles.

AI/ML ApplicationDescriptionImpact on this compound Chemistry
Reaction Outcome Prediction Utilizes algorithms to predict the products and yields of chemical reactions.Optimization of synthetic routes, identification of novel reaction pathways.
Toxicity Prediction (QSTR) Employs machine learning to model the relationship between chemical structure and toxicity. nih.govDesign of safer this compound derivatives with reduced off-target effects.
Bioactivity Prediction AI models trained on biological data to predict the therapeutic potential of new compounds. beilstein-journals.orgAccelerated discovery of new drug candidates based on the triazole-butanone scaffold.
De Novo Molecular Design Generative models that create novel molecular structures with desired properties.Creation of innovative this compound analogs with optimized characteristics.

Exploitation of Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, particularly in terms of safety, scalability, and efficiency. For the industrial production of this compound, the adoption of flow chemistry is a critical future direction.

Continuous-flow processes have been successfully developed for the synthesis of various triazole derivatives, demonstrating the potential for gram-scale production in a safe and efficient manner. beilstein-journals.orgnih.gov These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and improved product purity. scitube.io A notable advantage of flow chemistry is the ability to handle hazardous intermediates and highly exothermic reactions with greater safety due to the small reaction volumes at any given time. scitube.ioyoutube.com

The synthesis of 1,2,3-triazoles has been demonstrated in a continuous flow system using copper-on-charcoal as a heterogeneous catalyst, highlighting the potential for robust and scalable production. nih.gov Similarly, a novel, metal-free process for the synthesis of a 1,2,4-triazole acetic acid derivative has been reported under continuous-flow conditions, emphasizing the atom economy and environmental benefits of this approach. rsc.org The application of these principles to the synthesis of this compound could lead to a more sustainable and cost-effective manufacturing process.

Flow Chemistry AdvantageDescriptionRelevance to this compound
Enhanced Safety Small reactor volumes minimize the risks associated with hazardous reagents and exothermic reactions. scitube.ioyoutube.comSafer handling of potentially unstable intermediates in the triazole synthesis.
Improved Scalability Production can be increased by running the system for longer periods or by using multiple reactors in parallel. beilstein-journals.orgnih.govFacilitates the transition from laboratory-scale synthesis to industrial-scale manufacturing.
Precise Reaction Control Accurate control over temperature, pressure, and mixing leads to higher yields and purity. scitube.ioOptimization of the reaction conditions for the synthesis of this compound.
Process Intensification Integration of multiple reaction and purification steps into a single continuous process. scitube.ioStreamlined production with reduced footprint and operational costs.

Advanced In Situ Characterization Techniques for Reaction Monitoring and Intermediate Detection

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes. Advanced in situ characterization techniques, which allow for the real-time monitoring of chemical reactions, are providing unprecedented insights into the formation of triazoles.

Low-field Nuclear Magnetic Resonance (NMR) spectroscopy is emerging as a powerful tool for real-time reaction monitoring in continuous flow systems. analytik.news Benchtop NMR instruments can be integrated into flow reactors to provide continuous data on reactant consumption and product formation, enabling precise control and optimization of the synthesis. nih.govacs.org This technique has been successfully used to monitor the synthesis of thiazoles and can be readily adapted for the study of this compound formation. analytik.news

Time-resolved kinetic NMR experiments, combining rapid mixing with continuous flow and single-scan spectroscopic imaging, offer high-resolution kinetic information on off-equilibrium reactions. nih.gov This allows for the detailed study of reaction kinetics and the identification of transient intermediates, which are often missed by traditional analytical methods. nih.gov By applying these techniques to the synthesis of this compound, researchers can gain a fundamental understanding of the reaction pathway and identify potential bottlenecks or side reactions.

In Situ TechniquePrincipleApplication in this compound Synthesis
Low-Field NMR Spectroscopy Real-time analysis of reaction mixtures in a continuous flow setup. analytik.newsnih.govContinuous monitoring of reactant conversion and product yield for process optimization.
Time-Resolved Kinetic NMR Provides high-resolution kinetic data on fast reactions. nih.govDetailed mechanistic studies and identification of short-lived intermediates.
In Situ FTIR Spectroscopy Monitors changes in vibrational frequencies to track functional group transformations.Real-time analysis of bond formation and breaking during the triazole ring synthesis.

Computational Design of Novel Triazole-Butanone Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling have become integral to the design of new molecules with specific properties. For this compound, these tools can be used to design derivatives with tailored reactivity and biological activity.

Structure-aided computational design is being used to develop novel triazole-based inhibitors for various biological targets. mdpi.comnih.gov This approach involves the use of molecular docking and molecular dynamics simulations to predict how a molecule will bind to a specific protein. acs.orgnih.govijper.org By understanding these interactions, chemists can design derivatives of this compound that are more potent and selective for their intended target. rsc.org

For example, novel 1,2,4-triazole derivatives have been designed as potential sterol demethylase inhibitors, with their binding modes predicted through molecular docking. rsc.org Similarly, computational methods have been employed to design and synthesize new 1,2,4-triazole derivatives as promising anticancer agents. nih.gov These studies demonstrate the power of computational design in guiding synthetic efforts towards molecules with enhanced therapeutic potential.

Computational MethodDescriptionApplication to this compound
Molecular Docking Predicts the preferred orientation of a ligand when bound to a target protein. acs.orgnih.govijper.orgDesign of derivatives with improved binding affinity to specific biological targets.
Molecular Dynamics Simulations Simulates the movement of atoms and molecules over time to study their dynamic behavior. mdpi.comUnderstanding the stability and conformational changes of the compound in a biological environment.
Density Functional Theory (DFT) A quantum mechanical method used to calculate the electronic structure of molecules. acs.orgPrediction of reactivity, spectroscopic properties, and reaction mechanisms.

Exploration of Photo- and Electrocatalytic Approaches for Functionalization

Photocatalysis and electrocatalysis represent cutting-edge, sustainable approaches for chemical synthesis, offering mild reaction conditions and unique reactivity patterns. The functionalization of the this compound scaffold using these methods is a promising area of future research.

Visible-light photocatalysis has been successfully employed for the synthesis of 1,2,4-triazoles through a multi-component reaction, demonstrating the potential for forming complex heterocyclic structures under mild conditions. rsc.org This method often utilizes inexpensive and environmentally benign catalysts, aligning with the principles of green chemistry. rsc.org Photocatalysis can also be used for the C-H functionalization of triazole rings, allowing for the introduction of new substituents without the need for pre-functionalized starting materials.

Electrosynthesis has emerged as a powerful and environmentally friendly tool for the construction of 1,2,4-triazole derivatives. researchgate.net These reactions use electricity as a "traceless" reagent, avoiding the need for chemical oxidants or reductants. researchgate.net The electrochemical synthesis of 1,2,4-triazole-fused heterocycles has been achieved through an intramolecular dehydrogenative C-N cross-coupling reaction. researchgate.net The application of these photo- and electrocatalytic methods to this compound could unlock new avenues for its derivatization and the synthesis of novel functional molecules.

Catalytic ApproachKey FeaturesPotential for this compound
Visible-Light Photocatalysis Utilizes light energy to drive chemical reactions; mild conditions. rsc.orgC-H functionalization of the triazole or butanone moiety; synthesis of novel derivatives.
Electrosynthesis Employs electricity to mediate redox reactions; avoids chemical reagents. researchgate.netGreen and efficient synthesis of the triazole ring; functionalization through electrochemical C-N bond formation. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-(1H-1,2,4-Triazol-1-yl)-2-butanone, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1,2,4-triazole with halogenated butanone derivatives (e.g., 3-bromo-2-butanone) in polar aprotic solvents like DMF, using a base such as K₂CO₃ to deprotonate the triazole . Yield optimization involves controlling temperature (60–80°C), reaction time (12–24 hr), and stoichiometric ratios (1:1.2 molar ratio of triazole to ketone). Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Key signals include the triazole proton (δ 8.5–9.0 ppm) and carbonyl carbon (δ 200–210 ppm) .
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 3100 cm⁻¹ (C-H aromatic stretch) .
  • MS : Molecular ion peak at m/z 153.18 (C₇H₁₁N₃O) confirmed via high-resolution mass spectrometry (HRMS) .

Q. How can researchers quantify this compound in environmental or biological matrices?

  • Methodology : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (60:40 v/v) at 1 mL/min. For complex matrices, employ LC-MS/MS with electrospray ionization (ESI+) and monitor transitions m/z 153 → 110 (quantifier) and 153 → 82 (qualifier) .

Advanced Research Questions

Q. What structural modifications enhance the antifungal activity of this compound derivatives?

  • Methodology : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the phenyl ring (if present) or alkyl chains to improve binding to fungal CYP51 (lanosterol 14α-demethylase). For example, Triadimefon (a derivative with a 4-chlorophenoxy group) shows higher efficacy than the parent compound due to increased lipophilicity and target affinity . Structure-activity relationship (SAR) studies require in vitro antifungal assays (e.g., MIC against Candida albicans) paired with molecular docking simulations .

Q. How does this compound degrade in aquatic environments, and what are its major metabolites?

  • Methodology : Conduct hydrolysis studies at varying pH (4–9) and UV photolysis experiments (λ = 254 nm). Major degradation pathways include:

  • Hydrolysis : Cleavage of the triazole-ketone bond to form 1,2,4-triazole and 2-butanone .
  • Photolysis : Formation of hydroxylated derivatives (e.g., 3-(1H-1,2,4-Triazol-1-yl)-3-hydroxy-2-butanone) .
  • Quantify degradation products using GC-MS or LC-HRMS .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility)?

  • Methodology : Cross-validate data using standardized protocols:

  • Melting Point : Differential scanning calorimetry (DSC) at 10°C/min under nitrogen .
  • Solubility : Shake-flask method in water, ethanol, and DMSO at 25°C, analyzed via UV spectroscopy .
  • Discrepancies may arise from impurities (e.g., residual solvents) or polymorphic forms .

Q. What is the mechanistic basis for the compound’s inhibition of fungal cytochrome P450 enzymes?

  • Methodology : Perform kinetic assays with recombinant CYP51, monitoring lanosterol conversion to ergosterol via LC-MS. Triazole coordination to the heme iron is confirmed via UV-vis spectroscopy (Soret band shift from 418 nm to 423 nm) . Compare inhibitory constants (Kᵢ) with clinical azoles (e.g., fluconazole) to assess potency .

Q. How can enantiomeric purity of chiral derivatives be assessed?

  • Methodology : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) mobile phase. Confirm enantiomer ratios via circular dichroism (CD) spectroscopy .

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